molecular formula C18H19N3O B5350611 (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole

(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole

Cat. No. B5350611
M. Wt: 293.4 g/mol
InChI Key: QAVJRELXTXWQKS-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth. In vivo studies have shown that the compound has anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

The advantages of using (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole in lab experiments include its high purity and high yield, as well as its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as a drug delivery system, particularly for drugs that are difficult to deliver to the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of this compound, particularly in the areas of therapeutic applications and drug delivery systems.

Synthesis Methods

The synthesis of (3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole has been achieved through various methods. One of the most common methods is the reaction of 2-(1H-imidazol-2-yl)benzoic acid with cyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent. These methods have been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(3aR*,7aS*)-2-[2-(1H-imidazol-2-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(21-11-13-5-1-2-6-14(13)12-21)16-8-4-3-7-15(16)17-19-9-10-20-17/h1-4,7-10,13-14H,5-6,11-12H2,(H,19,20)/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVJRELXTXWQKS-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]2[C@H]1CN(C2)C(=O)C3=CC=CC=C3C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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